1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound belonging to the piperidine class This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboxamide group
Preparation Methods
The synthesis of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with appropriate reagents to introduce the 3,4-dimethylphenyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethylphenyl groups can be replaced with other functional groups using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound acts as a dopamine reuptake inhibitor and has stimulant properties.
N-Benzylpiperidine-4-carboxaldehyde: Used as a building block in the synthesis of various pharmaceuticals.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Known for its use in organic synthesis and as an intermediate in drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-9-10-22(15-18(17)2)19(3)24-23(26)21-11-13-25(14-12-21)16-20-7-5-4-6-8-20/h4-10,15,19,21H,11-14,16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHAIMJZKOQHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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